molecular formula C15H12FNO4 B15326282 4-Benzyloxycarbonylamino-2-fluoro-benzoic acid CAS No. 1087353-56-7

4-Benzyloxycarbonylamino-2-fluoro-benzoic acid

Cat. No.: B15326282
CAS No.: 1087353-56-7
M. Wt: 289.26 g/mol
InChI Key: XKCXYFUZWNMSQU-UHFFFAOYSA-N
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Description

4-Benzyloxycarbonylamino-2-fluoro-benzoic acid is a chemical compound with the molecular formula C15H12FNO4 and a molecular weight of 289.26 g/mol. This compound is characterized by the presence of a fluorine atom on the benzene ring, a benzyloxycarbonyl group, and an amino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxycarbonylamino-2-fluoro-benzoic acid typically involves the following steps:

  • Fluorination: The starting material, 4-aminobenzoic acid, undergoes fluorination to introduce the fluorine atom at the 2-position of the benzene ring.

  • Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

  • Esterification: The carboxylic acid group is then converted to its corresponding ester using benzyl alcohol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxycarbonylamino-2-fluoro-benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used. The reaction is performed under heating conditions.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 4-Benzyloxycarbonylamino-2-fluoro-nitrobenzoic acid

  • Reduction: 4-Benzyloxycarbonylamino-2-fluoro-aniline

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxycarbonylamino-2-fluoro-benzoic acid finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Benzyloxycarbonylamino-2-fluoro-benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-Aminobenzoic acid

  • 2-Fluorobenzoic acid

  • 4-Benzyloxycarbonylaminobenzoic acid

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Properties

CAS No.

1087353-56-7

Molecular Formula

C15H12FNO4

Molecular Weight

289.26 g/mol

IUPAC Name

2-fluoro-4-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12FNO4/c16-13-8-11(6-7-12(13)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

XKCXYFUZWNMSQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)F

Origin of Product

United States

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